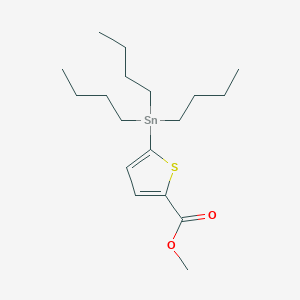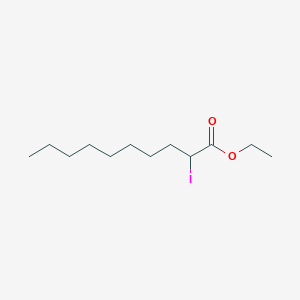
2-Thiophenecarboxylic acid, 5-(tributylstannyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenecarboxylic acid, 5-(tributylstannyl)-, methyl ester is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur
Vorbereitungsmethoden
The synthesis of 2-Thiophenecarboxylic acid, 5-(tributylstannyl)-, methyl ester typically involves the stannylation of thiophene derivatives. One common method is the reaction of 2-thiophenecarboxylic acid with tributyltin chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes to facilitate the stannylation process .
Analyse Chemischer Reaktionen
2-Thiophenecarboxylic acid, 5-(tributylstannyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The stannyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogens and organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield thiophene sulfoxides, while reduction with lithium aluminum hydride produces thiophene alcohols .
Wissenschaftliche Forschungsanwendungen
2-Thiophenecarboxylic acid, 5-(tributylstannyl)-, methyl ester has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various thiophene derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Material Science: Thiophene derivatives are used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Compounds containing the thiophene ring system exhibit pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 2-Thiophenecarboxylic acid, 5-(tributylstannyl)-, methyl ester involves its interaction with molecular targets through its functional groups. The stannyl group can participate in organometallic reactions, while the ester group can undergo hydrolysis to release the active thiophene derivative. These interactions can modulate various biochemical pathways, depending on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
2-Thiophenecarboxylic acid, 5-(tributylstannyl)-, methyl ester can be compared with other thiophene derivatives such as:
2-Thiophenecarboxylic acid, 5-methyl-: This compound has a methyl group instead of a stannyl group, leading to different reactivity and applications.
2-Thiophenecarboxylic acid, 5-(hydroxymethyl)-, methyl ester:
The uniqueness of this compound lies in its stannyl group, which provides distinct reactivity and enables its use in specialized organometallic reactions.
Eigenschaften
CAS-Nummer |
157025-32-6 |
|---|---|
Molekularformel |
C18H32O2SSn |
Molekulargewicht |
431.2 g/mol |
IUPAC-Name |
methyl 5-tributylstannylthiophene-2-carboxylate |
InChI |
InChI=1S/C6H5O2S.3C4H9.Sn/c1-8-6(7)5-3-2-4-9-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
JKIKBEDUDKMKTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[2-(4-fluorophenyl)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13993370.png)
![1-[(3-Bromopropyl)oxy]-3-ethylbenzene](/img/structure/B13993372.png)



![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindol-2-yl]prop-2-en-1-one](/img/structure/B13993400.png)



![2-phenyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B13993417.png)
![Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B13993431.png)


